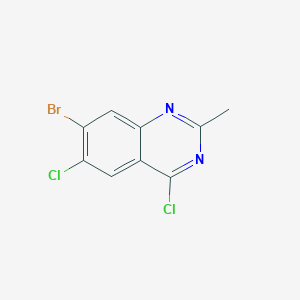

7-Bromo-4,6-dichloro-2-methylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-4,6-dichloro-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound, with the molecular formula C9H5BrCl2N2, is characterized by the presence of bromine, chlorine, and methyl groups attached to the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6-dichloro-2-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Nitration: The starting material, 2-methylquinazoline, undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

Halogenation: The amino groups are replaced by bromine and chlorine atoms through halogenation reactions using reagents like bromine and chlorine gas.

Cyclization: The halogenated intermediate undergoes cyclization to form the final quinazoline structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6-dichloro-2-methylquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-4,6-dichloro-2-methylquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives, including their interactions with enzymes and receptors.

Chemical Biology: It is employed in chemical biology to investigate the mechanisms of action of quinazoline-based inhibitors.

Material Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-2-methylquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 7-Bromo-4-chloro-6-methylquinoline

- 6-Bromo-2-methylquinoline

- 4,6-Dichloro-2-methylquinazoline

Uniqueness

7-Bromo-4,6-dichloro-2-methylquinazoline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biological Activity

7-Bromo-4,6-dichloro-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and recent research findings.

The molecular formula of this compound is C9H6BrCl2N with a molecular weight of approximately 292.01 g/mol. The synthesis typically involves multi-step reactions starting from 4,6-dichloroquinazoline, followed by bromination and chloromethylation processes. The general synthetic route includes:

- Nitration : Introduction of a nitro group at the 7-position.

- Reduction : Conversion of the nitro group to an amino group.

- Bromination : Substitution of the amino group with a bromo group.

- Chloromethylation : Introduction of a chloromethyl group at the 2-position.

These steps yield a compound with significant potential for further modification and study in biological contexts .

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit kinase activity by binding to ATP-binding sites, disrupting phosphorylation events critical for cancer cell proliferation and survival .

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazoline derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : Demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like Doxorubicin .

- SW480 (colon cancer) : Similar cytotoxic profiles were observed, indicating its potential as an effective anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Note: Specific IC50 values for this compound were not provided in the sources.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression. For instance, it can effectively inhibit tyrosine kinases, which are pivotal in many signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example:

- Substitutions at the C6 and C7 positions have been shown to enhance binding affinity and selectivity towards certain targets.

- The presence of halogen atoms (bromine and chlorine) not only affects the chemical reactivity but also improves the compound's interaction with biological targets .

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound in preclinical models:

- In Vivo Studies : Animal models have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

- Combination Therapies : Studies exploring its use in conjunction with other anticancer agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Properties

IUPAC Name |

7-bromo-4,6-dichloro-2-methylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c1-4-13-8-3-6(10)7(11)2-5(8)9(12)14-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJVIIYCYLTZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.